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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170 Get Quote

An In-depth Examination of a Potent, Irreversible Cathepsin C Inhibitor

This technical guide provides a comprehensive overview of GSK-2793660, an investigational

molecule, for its application as a tool in inflammation research. Designed for researchers,

scientists, and drug development professionals, this document details the molecule's

mechanism of action, summarizes key quantitative data from clinical studies, and outlines

relevant experimental methodologies.

Introduction: Targeting the Apex of Neutrophil-
Mediated Inflammation
GSK-2793660 is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC),

also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease that

plays a pivotal role in the activation of several pro-inflammatory neutrophil serine proteases

(NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[2][3]

These NSPs are key drivers of tissue damage and inflammation in a variety of chronic

diseases.[3][4] By inhibiting CTSC, GSK-2793660 was developed to prevent the maturation of

these proteases, thereby offering a therapeutic strategy for conditions such as cystic fibrosis,

bronchiectasis, and ANCA-associated vasculitis.[3][4][5] This guide explores its utility and

limitations as a research tool based on data from its early-phase clinical development.
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Mechanism of Action: Upstream Inhibition of the
NSP Cascade
GSK-2793660 functions as a substrate-competitive, irreversible inhibitor of CTSC.[1] The

activation of NSPs occurs during neutrophil differentiation in the bone marrow, where CTSC

proteolytically cleaves and activates the zymogen forms of these proteases.[4][6] By

irreversibly binding to CTSC, GSK-2793660 prevents this crucial activation step. This upstream

mechanism of action is distinct from direct NSP inhibitors, aiming to reduce the overall pool of

active, pro-inflammatory proteases released by neutrophils at sites of inflammation.[1]
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Caption: Mechanism of Action of GSK-2793660.

Pharmacological and Clinical Data
GSK-2793660 has been evaluated in a Phase I clinical trial (NCT02058407) involving healthy

male subjects.[2][4] The study assessed the safety, pharmacokinetics, and pharmacodynamics

of single ascending oral doses (0.5 to 20 mg) and repeat oral doses (12 mg once daily for 21

days).[2]
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The molecule demonstrates high potency and selectivity for its target, CTSC.[1][4] Its

irreversible nature was predicted to allow for sustained enzyme inhibition over extended

periods.[4]

Parameter Value Source

Target
Cathepsin C (CTSC) /

Dipeptidyl Peptidase I (DPPI)
[2][3]

Mechanism
Irreversible, Substrate-

Competitive
[1]

IC₅₀ <0.43 to 1 nM [1][4]

kₗₙₐ꜀ₜ/Kᵢ 9.0 x 10⁴ M⁻¹s⁻¹ [1][4]

Despite potent inhibition of CTSC, the effect on downstream NSP activity was modest and

variable. This discrepancy is a critical finding for researchers considering GSK-2793660 as a

tool compound.[1][4]

Parameter (12 mg daily
dose for 21 days)

Result Source

CTSC Inhibition (Whole Blood)
≥90% inhibition achieved

within 3 hours of Day 1 dose
[1][2]

Neutrophil Elastase (NE)

Activity Reduction
7% to 47% [1]

Cathepsin G (CatG) Activity

Reduction
Up to 47% [1]

Proteinase 3 (PR3) Activity

Reduction
Up to ~37% [1]

The pharmacokinetic profile showed a minor degree of accumulation with repeat dosing.

Notably, administration with food significantly increased its absorption.
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Parameter (12 mg dose) Result Source

Accumulation Ratio (Repeat

Dose)
~1.47 [1]

Effect of High-Fat Meal on

AUC
1.6-fold increase [1]

Key Experimental Protocols
The Phase I study provides a framework for assessing the in-vivo activity of CTSC inhibitors.

The study followed a standard design for first-in-human trials, incorporating both single and

multiple dosing cohorts to evaluate the compound's behavior over time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5698569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698569/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subject Recruitment
(Healthy Adult Males)

Randomization

Part A: Single Ascending Dose
(0.5, 2, 6, 12, 20 mg GSK2793660 vs. Placebo)

Crossover Design

Part B: Repeat Dose
(12 mg GSK2793660 vs. Placebo)

Once daily for 21 days

Sample Collection
(Whole Blood at specified time points)

Safety & Tolerability Monitoring
(Adverse Event Reporting)

Repeated
Sampling

Pharmacodynamic Analysis
(CTSC, NE, CatG, PR3 Activity Assays)

Pharmacokinetic Analysis
(Plasma Concentration of GSK2793660)

Data Analysis & Reporting

Click to download full resolution via product page

Caption: Workflow of the GSK-2793660 Phase I Clinical Study.

Objective: To quantify the in-vivo enzymatic activity of CTSC and downstream NSPs (NE,

CatG, PR3) from whole blood samples following administration of GSK-2793660.

General Protocol Outline:

Sample Collection: Venous whole blood is collected from subjects at pre-defined time points

before and after dosing.
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Neutrophil Stimulation (Optional but Recommended): To elicit a measurable response,

neutrophils within the whole blood sample can be stimulated. Zymosan, a polysaccharide

from yeast cell walls, has been reported as a suitable stimulant for this purpose.[4]

Enzyme Activity Measurement:

Specific fluorogenic or chromogenic substrates for each target enzyme (CTSC, NE, CatG,

PR3) are added to the prepared blood samples.

The rate of substrate cleavage, which corresponds to enzyme activity, is measured over

time using a plate reader (fluorometer or spectrophotometer).

Data Analysis:

The enzyme activity in samples from subjects receiving GSK-2793660 is compared to that

of subjects receiving a placebo.

The percentage of inhibition is calculated for each time point to determine the

pharmacodynamic effect of the compound.

Key Findings and Limitations for Research Use
The primary limitation of GSK-2793660 observed in its clinical development was the

emergence of a specific adverse event.

High Target Engagement: The compound successfully achieved high levels (≥90%) of CTSC

inhibition in human subjects, confirming its potency in vivo.[1][2]

Incomplete Downstream Inhibition: The profound inhibition of CTSC did not translate to a

correspondingly high level of inhibition for downstream NSPs.[1][2][4] NE, CatG, and PR3

activity was only modestly reduced. This suggests that near-total, sustained CTSC inhibition

may be required to significantly impact the activity of the entire NSP pool, or that alternative

activation pathways may exist.

Adverse Effect Profile: A significant finding was the development of epidermal desquamation

(skin peeling) on the palms of the hands and soles of the feet in 7 out of 10 subjects after 7-

10 days of repeat dosing.[1] This adverse event, considered drug-related, led to the
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premature termination of the trial and suggests an unexpected role for CTSC in maintaining

epidermal integrity in these specific locations.[1][2][4]

Conclusion
GSK-2793660 serves as a valuable chemical probe for inflammation research. It is a highly

potent and selective inhibitor of CTSC, demonstrating clear target engagement in a clinical

setting. Its use in research can help elucidate the biological consequences of potent CTSC

inhibition. However, researchers must consider the key findings from its clinical evaluation: the

disconnect between high CTSC inhibition and modest downstream NSP suppression, and the

unexpected skin-related side effects. These aspects highlight the complexities of the CTSC-

NSP axis and underscore a previously unidentified role for CTSC in skin biology, making GSK-
2793660 a critical tool for exploring these intricate inflammatory and physiological pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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